molecular formula C16H21NO8 B4766744 tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate CAS No. 175727-30-7

tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate

Cat. No.: B4766744
CAS No.: 175727-30-7
M. Wt: 355.34 g/mol
InChI Key: PFWQCKXHCDZAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate is a highly reactive chemical compound used in various scientific research fields. It is known for its unique structure and reactivity, making it a valuable tool in organic synthesis, catalysis, and material science.

Preparation Methods

The synthesis of tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate involves several steps. One common method includes the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .

Chemical Reactions Analysis

Tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate has numerous applications in scientific research:

    Organic Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biochemistry: Researchers study its interactions with biological molecules to understand its potential biochemical effects.

    Material Science: It is used in the development of new materials, such as polymers and metal-organic frameworks.

    Catalysis: Its high reactivity makes it a valuable catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate involves the formation of reactive intermediates that can interact with other molecules. These intermediates can undergo addition and elimination reactions, leading to the formation of new products. The compound’s reactivity is attributed to its unique structure, which allows it to participate in various chemical transformations.

Comparison with Similar Compounds

Tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate can be compared with other similar compounds, such as:

    1,2,3,4-tetramethyl-5-methylidene-cyclopenta-1,3-diene: This compound has a similar structure but different reactivity and applications.

    2,3,4,5-tetramethylfulvene: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in scientific research.

Properties

IUPAC Name

tetramethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO8/c1-17(2)9-10(7-11(13(18)22-3)14(19)23-4)8-12(15(20)24-5)16(21)25-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWQCKXHCDZAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=C(C(=O)OC)C(=O)OC)C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124540
Record name 1,2,6,7-Tetramethyl 4-[(dimethylamino)methylene]-2,5-heptadiene-2,2,6,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175727-30-7
Record name 1,2,6,7-Tetramethyl 4-[(dimethylamino)methylene]-2,5-heptadiene-2,2,6,6-tetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175727-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,6,7-Tetramethyl 4-[(dimethylamino)methylene]-2,5-heptadiene-2,2,6,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate
Reactant of Route 2
Reactant of Route 2
tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate
Reactant of Route 3
Reactant of Route 3
tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate
Reactant of Route 4
Reactant of Route 4
tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate
Reactant of Route 5
Reactant of Route 5
tetramethyl 3-[(dimethylamino)methylidene]penta-1,4-diene-1,1,5,5-tetracarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.